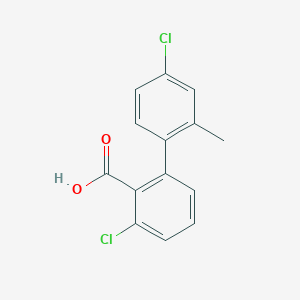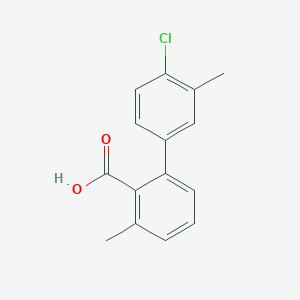
3-(4-Chloro-2-methylphenyl)-5-trifluoromethylbenzoic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Chloro-2-methylphenyl)-5-trifluoromethylbenzoic acid, 95%, is a synthetic compound used in a variety of scientific research applications. It is a white, crystalline solid that is insoluble in water. It is also known as CTMPA and is used as a reagent for the synthesis of various organic compounds, as well as for the preparation of pharmaceuticals and other compounds.
Wissenschaftliche Forschungsanwendungen
CTMPA is used in a variety of scientific research applications. It is commonly used as an intermediate in the synthesis of pharmaceuticals and other organic compounds. In addition, it is used as a reagent in the synthesis of polymers, in the synthesis of nanomaterials, and in the synthesis of catalysts. It is also used in the synthesis of fluorinated compounds, in the synthesis of fluorinated polymers, and in the synthesis of fluorinated organometallic compounds.
Wirkmechanismus
CTMPA acts as a Lewis acid, which means it can accept electrons from other molecules. This allows it to form complexes with other molecules, which can then be used in a variety of reactions. It can also act as a catalyst in certain reactions, allowing reactions to occur more quickly and efficiently.
Biochemical and Physiological Effects
CTMPA has not been tested for its effects on humans or animals, so its biochemical and physiological effects are unknown. However, it is known to be toxic if ingested or inhaled, and should be handled with caution.
Vorteile Und Einschränkungen Für Laborexperimente
CTMPA has several advantages for use in laboratory experiments. It is relatively stable, and has a high purity level of 95%. It is also relatively inexpensive and easy to obtain. However, it is toxic and should be handled with caution.
Zukünftige Richtungen
The potential future directions for CTMPA are numerous. It could be used in the synthesis of more complex organic compounds, or in the synthesis of new pharmaceuticals. It could also be used in the development of new catalysts or in the synthesis of new nanomaterials. Additionally, further research could be conducted to determine its biochemical and physiological effects, as well as its potential toxicity.
Synthesemethoden
The synthesis of CTMPA can be accomplished through a variety of methods. One common method involves the reaction of 4-chloro-2-methylphenol and trifluoroacetic anhydride. The reaction is conducted in an inert atmosphere using a solvent such as toluene. The reaction is carried out at room temperature and the product is isolated as a white crystalline solid with a purity of 95%.
Eigenschaften
IUPAC Name |
3-(4-chloro-2-methylphenyl)-5-(trifluoromethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF3O2/c1-8-4-12(16)2-3-13(8)9-5-10(14(20)21)7-11(6-9)15(17,18)19/h2-7H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLZPLNYLWPYWPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60690380 |
Source


|
| Record name | 4'-Chloro-2'-methyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60690380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261987-15-8 |
Source


|
| Record name | 4'-Chloro-2'-methyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60690380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














